molecular formula C15H12F2N4O B8281050 2,5-difluoro-4-(3-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine

2,5-difluoro-4-(3-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine

Cat. No. B8281050
M. Wt: 302.28 g/mol
InChI Key: PBCFFSKZBQNCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-4-(3-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine is a useful research compound. Its molecular formula is C15H12F2N4O and its molecular weight is 302.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-difluoro-4-(3-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-4-(3-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,5-difluoro-4-(3-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine

Molecular Formula

C15H12F2N4O

Molecular Weight

302.28 g/mol

IUPAC Name

2,5-difluoro-4-[3-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyaniline

InChI

InChI=1S/C15H12F2N4O/c1-21-8-9(6-20-21)10-7-19-3-2-14(10)22-15-5-11(16)13(18)4-12(15)17/h2-8H,18H2,1H3

InChI Key

PBCFFSKZBQNCGG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CN=C2)OC3=C(C=C(C(=C3)F)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a sealed tube, 4-(3-bromopyridin-4-yloxy)-2,5-difluorobenzenamine (0.42 g, 1.395 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.363 g, 1.744 mmol), potassium carbonate (0.578 g, 4.18 mmol), and tetrakistriphenylphosphine palladium (0) (0.081 g, 0.070 mmol) were suspended in dioxane (8 mL) and water (1.333 mL). The mixture was degassed with Ar and heated at 90° C. overnight. The reaction mixture was cooled and partitioned between EtOAc and saturated aqueous NaHCO3. The mixture was extracted with EtOAc (3×). The combined organic extracts were dried, evaporated and purified by silica gel chromatography (hexanes/EtOAc) to yield 2,5-difluoro-4-(3-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine (272 mg, 65% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.80 (s, 1H) 8.22-8.20 (m, 2H), 8.00 (s, 1H), 7.24-7.19 (tri, 1H), 6.76-6.71 (m, 1H), 6.62 (d, 1H), 5.50 (br s, 2H), 3.78 (s, 3H); MS (ESI) m/z: 301.0 (M+H+).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.363 g
Type
reactant
Reaction Step One
Quantity
0.578 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.081 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.333 mL
Type
solvent
Reaction Step Two

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